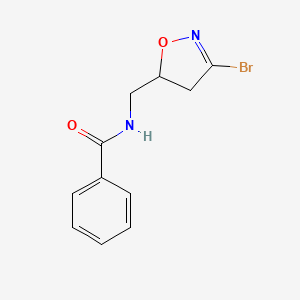

N-((3-Bromo-4,5-dihydroisoxazol-5-yl)methyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-((3-Bromo-4,5-dihydroisoxazol-5-yl)methyl)benzamide is a compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-Bromo-4,5-dihydroisoxazol-5-yl)methyl)benzamide typically involves a multi-step process. One common method is the 1,3-dipolar cycloaddition reaction between an allyl ester and a nitrile oxide derived from benzaldehyde. The nitrile oxide is generated from oxime by oxidation with sodium hypochlorite under ultrasonic activation of the biphasic system . The reaction occurs under mild conditions and provides the desired isoxazole derivative in good yield.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-((3-Bromo-4,5-dihydroisoxazol-5-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Sodium hypochlorite is commonly used for oxidation reactions.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oximes, while substitution reactions can yield various substituted isoxazole derivatives.

Scientific Research Applications

N-((3-Bromo-4,5-dihydroisoxazol-5-yl)methyl)benzamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of biological pathways and mechanisms.

Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-((3-Bromo-4,5-dihydroisoxazol-5-yl)methyl)benzamide involves its interaction with specific molecular targets. The isoxazole ring can interact with various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Isoxazole: A basic five-membered ring structure with one oxygen and one nitrogen atom.

3,5-Disubstituted Isoxazole: Isoxazole derivatives with substitutions at the 3 and 5 positions.

Benzamide: A simple amide derivative of benzoic acid.

Uniqueness

N-((3-Bromo-4,5-dihydroisoxazol-5-yl)methyl)benzamide is unique due to the presence of the bromine atom and the specific substitution pattern on the isoxazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Biological Activity

N-((3-Bromo-4,5-dihydroisoxazol-5-yl)methyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and metabolic disorders. This article reviews the biological activity of this compound, summarizing key findings from various studies, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound belongs to a class of compounds known as isoxazoles, which are characterized by a five-membered heterocyclic ring containing both nitrogen and oxygen. The structure can be represented as follows:

The molecular weight is approximately 267.12 g/mol. The compound exhibits properties that render it suitable for various biological applications, particularly in targeting specific receptors involved in cancer proliferation and metabolic regulation.

Anticancer Properties

A significant body of research has focused on the anticancer potential of isoxazole derivatives. For instance, a study investigating related compounds demonstrated that certain isoxazole derivatives inhibit fibroblast growth factor receptor 1 (FGFR1), which is often overexpressed in non-small cell lung cancer (NSCLC). The most promising compounds showed IC50 values ranging from 1.25 to 2.31 µM against various NSCLC cell lines, indicating potent inhibitory effects on cancer cell proliferation .

Table 1: IC50 Values of Isoxazole Derivatives Against NSCLC Cell Lines

| Compound | NCI-H520 | NCI-H1581 | NCI-H226 | NCI-H460 | NCI-H1703 |

|---|---|---|---|---|---|

| C9 | 1.36 µM | 1.25 µM | 2.31 µM | 2.14 µM | 1.85 µM |

The mechanism of action involves cell cycle arrest at the G2 phase and induction of apoptosis through inhibition of key signaling pathways associated with FGFR1 .

Metabolic Effects

Another important aspect of this compound is its potential as a nicotinamide phosphoribosyltransferase (NAMPT) inhibitor. NAMPT plays a critical role in NAD+ metabolism, and its inhibition has been linked to reduced proliferation of activated T cells and potential therapeutic effects in autoimmune diseases . The ability to modulate NAD+ levels makes this compound a candidate for further exploration in metabolic disorders.

Case Studies and Research Findings

In a recent study, researchers synthesized various derivatives of isoxazoles to evaluate their biological activity. Among these derivatives, those with modifications similar to this compound exhibited significant antioxidant properties when tested on human primary fibroblasts and C. elegans models . This suggests that the compound not only has anticancer properties but may also contribute to cellular protection against oxidative stress.

Table 2: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Anticancer | Inhibition of FGFR1; IC50 values < 2.31 µM |

| Antioxidant | Effective in C. elegans and human fibroblasts |

| NAMPT Inhibition | Potential for treating autoimmune disorders |

Properties

Molecular Formula |

C11H11BrN2O2 |

|---|---|

Molecular Weight |

283.12 g/mol |

IUPAC Name |

N-[(3-bromo-4,5-dihydro-1,2-oxazol-5-yl)methyl]benzamide |

InChI |

InChI=1S/C11H11BrN2O2/c12-10-6-9(16-14-10)7-13-11(15)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,15) |

InChI Key |

GYHHXJYGMSVAID-UHFFFAOYSA-N |

Canonical SMILES |

C1C(ON=C1Br)CNC(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.